molecular formula C11H8F3NO3 B1518122 methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 1154319-83-1

methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No.: B1518122
CAS No.: 1154319-83-1
M. Wt: 259.18 g/mol
InChI Key: WHHAFUVQADNZSK-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated organic compound characterized by its indole core structure and trifluoromethoxy group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)aniline as the starting material.

  • Indole Formation: The aniline undergoes cyclization to form the indole ring. This can be achieved through the Fischer indole synthesis, which involves heating the aniline with a ketone in the presence of an acid catalyst.

  • Carboxylation: The indole ring is then carboxylated to introduce the carboxylate group. This can be done using reagents like carbon monoxide in the presence of a palladium catalyst.

  • Methylation: Finally, the carboxylate group is methylated using methyl iodide or dimethyl sulfate to yield the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and large-scale reactors are used to ensure consistent quality and yield. Process optimization, including temperature control and reaction time, is crucial for industrial-scale production.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid derivatives.

  • Reduction: Indole-2-carboxylic alcohol derivatives.

  • Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activity. It can interact with various biological targets, making it a candidate for drug development.

Medicine: Research is ongoing to explore its use in pharmaceuticals. Its fluorinated nature may enhance the bioavailability and stability of drug molecules.

Industry: In the chemical industry, it is used as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethoxy)benzoate: This compound has a similar structure but lacks the indole ring.

  • N-Methyl-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of the carboxylate group.

Uniqueness: Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c1-17-10(16)8-5-6-7(15-8)3-2-4-9(6)18-11(12,13)14/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAFUVQADNZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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